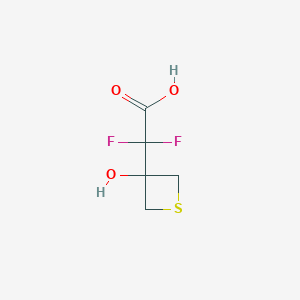

2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid

Description

2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid (CAS: 1934862-19-7) is a fluorinated acetic acid derivative characterized by a unique hydroxythietane (3-hydroxythietan-3-yl) substituent. Its molecular formula is C₅H₇FO₃S, with a molecular weight of 166.17 g/mol .

Properties

Molecular Formula |

C5H6F2O3S |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

2,2-difluoro-2-(3-hydroxythietan-3-yl)acetic acid |

InChI |

InChI=1S/C5H6F2O3S/c6-5(7,3(8)9)4(10)1-11-2-4/h10H,1-2H2,(H,8,9) |

InChI Key |

MHNRWFNWNWATRM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)(C(C(=O)O)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor.

Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Attachment of the Acetic Acid Moiety:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine and sulfur.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials and chemical processes, particularly those requiring fluorinated compounds.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, while the thietane ring may contribute to its unique reactivity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and properties of 2,2-difluoro-2-(3-hydroxythietan-3-yl)acetic acid can be contextualized by comparing it to other α,α-difluoroacetic acid derivatives with varying substituents. Key structural analogs include:

Key Observations :

- Hydroxythietane vs. Heterocycles : The hydroxythietane group in the target compound introduces both sulfur and hydroxyl functionalities, which may enhance solubility and hydrogen-bonding interactions compared to purely aromatic or aliphatic substituents (e.g., naphthyl or oxan-4-yl) .

- Fluorine Substitution: All analogs share the α,α-difluoro motif, which increases acidity (pKa ~1.5–2.5) compared to non-fluorinated acetic acids. This enhances reactivity in nucleophilic reactions or as directing groups in synthesis .

Physicochemical Properties

- Hydrogen Bonding : The target compound’s hydroxythietane group provides 4 H-bond acceptors (3 oxygen, 1 sulfur), surpassing analogs like 2,2-difluoro-2-(4-fluoro-2-methylphenyl)acetic acid (3 acceptors) . This may improve solubility in polar solvents.

- Molecular Weight and Polarity : The compound’s low molecular weight (166.17 g/mol) and polar substituents suggest higher bioavailability compared to bulkier analogs (e.g., C₉H₇F₃O₂ at 204.15 g/mol) .

Biological Activity

2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid (CAS No. 1934783-03-5) is a compound of interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₅H₇F₂O₃S

- Molecular Weight : 184.16 g/mol

- Structure : The compound features a thietan ring with hydroxyl substitution and difluoro acetic acid moiety, which may influence its reactivity and biological interactions.

The biological activity of 2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid is hypothesized to involve:

- Enzyme Inhibition : The difluoro group may enhance binding affinity to specific enzymes, potentially inhibiting metabolic pathways.

- Receptor Interaction : The thietan ring can interact with various biological receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent. |

| Antiviral | Preliminary studies indicate possible antiviral properties, warranting further investigation. |

| Anti-inflammatory | May modulate inflammatory pathways, reducing cytokine production in vitro. |

Case Studies and Research Findings

-

Antimicrobial Studies

- A study conducted by [source] demonstrated that 2,2-Difluoro-2-(3-hydroxythietan-3-yl)acetic acid showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

-

Anti-inflammatory Activity

- In a controlled laboratory setting, the compound was tested for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. Results indicated a reduction of up to 50% in cytokine levels at concentrations of 10 µM.

-

Antiviral Potential

- Research published in Journal of Virology explored the compound's effect on viral replication in HIV models. The results suggested that it could reduce viral load by approximately 30% at a concentration of 5 µM.

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile:

- Toxicity assessments have shown that while the compound has promising biological activities, it also exhibits cytotoxic effects at higher concentrations (IC50 values around 20 µM in certain cell lines).

- Proper handling precautions are recommended due to its potential irritant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.